molecular formula C9H19NO B13196634 1-(2-Aminoethyl)-4-methylcyclohexan-1-ol

1-(2-Aminoethyl)-4-methylcyclohexan-1-ol

Cat. No.: B13196634
M. Wt: 157.25 g/mol
InChI Key: NWEXBTNCSBWQNX-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-4-methylcyclohexan-1-ol is an organic compound with a cyclohexane ring substituted with an aminoethyl group and a methyl group

Preparation Methods

The synthesis of 1-(2-Aminoethyl)-4-methylcyclohexan-1-ol can be achieved through several routes. One common method involves the reaction of 4-methylcyclohexanone with ethylenediamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Aminoethyl)-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the compound, such as reducing the amino group to an amine using lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Aminoethyl)-4-methylcyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Aminoethyl)-4-methylcyclohexan-1-ol can be compared with other similar compounds, such as:

    1-(2-Aminoethyl)piperazine: This compound has a similar aminoethyl group but a different ring structure, leading to different chemical and biological properties.

    4-Methylcyclohexanone: This compound lacks the aminoethyl group, making it less versatile in terms of chemical reactivity and applications. The uniqueness of this compound lies in its combination of a cyclohexane ring with both an aminoethyl and a methyl group, providing a balance of hydrophobic and hydrophilic properties.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-(2-aminoethyl)-4-methylcyclohexan-1-ol

InChI

InChI=1S/C9H19NO/c1-8-2-4-9(11,5-3-8)6-7-10/h8,11H,2-7,10H2,1H3

InChI Key

NWEXBTNCSBWQNX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CCN)O

Origin of Product

United States

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